molecular formula C5H12N2O B1593507 N'-Isopropylacetohydrazide CAS No. 4466-50-6

N'-Isopropylacetohydrazide

Cat. No.: B1593507
CAS No.: 4466-50-6
M. Wt: 116.16 g/mol
InChI Key: BCKXMOHZATYPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-Isopropylacetohydrazide is an organic compound with the molecular formula C5H12N2O. It is a derivative of acetohydrazide, where the hydrogen atom on the nitrogen is replaced by an isopropyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-Isopropylacetohydrazide can be synthesized through the reaction of acetohydrazide with isopropyl halides under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the acetohydrazide, followed by nucleophilic substitution with isopropyl halide.

Industrial Production Methods: In an industrial setting, the synthesis of N’-Isopropylacetohydrazide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents like ethanol or methanol can facilitate the reaction, and the product can be purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: N’-Isopropylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isopropylacetone, while reduction can produce isopropylhydrazine .

Scientific Research Applications

N’-Isopropylacetohydrazide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N’-Isopropylacetohydrazide involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. The isopropyl group can enhance the compound’s reactivity by providing steric hindrance and electronic effects, which can influence the reaction pathways and outcomes .

Comparison with Similar Compounds

    Acetohydrazide: The parent compound, which lacks the isopropyl group.

    N’-Methylacetohydrazide: Similar structure but with a methyl group instead of an isopropyl group.

    N’-Ethylacetohydrazide: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness: N’-Isopropylacetohydrazide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. The isopropyl group provides steric hindrance, which can affect the compound’s ability to participate in certain reactions compared to its methyl or ethyl counterparts .

Properties

IUPAC Name

N'-propan-2-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-4(2)6-7-5(3)8/h4,6H,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKXMOHZATYPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196263
Record name Acetic acid, 2-isopropylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4466-50-6
Record name Acetic acid, 2-(1-methylethyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4466-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-isopropylhydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004466506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4466-50-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2-isopropylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ACETYL-2-ISOPROPYLHYDRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH2AB88NBS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-Isopropylacetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-Isopropylacetohydrazide
Reactant of Route 3
Reactant of Route 3
N'-Isopropylacetohydrazide
Reactant of Route 4
Reactant of Route 4
N'-Isopropylacetohydrazide
Reactant of Route 5
N'-Isopropylacetohydrazide
Reactant of Route 6
Reactant of Route 6
N'-Isopropylacetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.